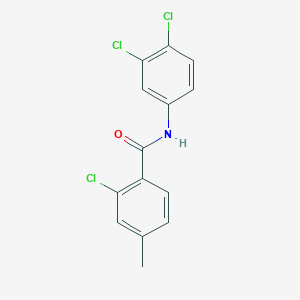
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family and is known for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide involves the inhibition of certain enzymes. Specifically, it binds to the active site of enzymes such as PARP-1 and tankyrase and prevents them from functioning properly. This results in a decrease in the activity of these enzymes and can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide vary depending on the enzyme being inhibited. For example, inhibition of PARP-1 can lead to DNA damage and cell death. Inhibition of tankyrase can lead to the stabilization of telomeres and the prevention of cell proliferation. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide in lab experiments is its specificity for certain enzymes. This allows for the precise study of the activity of these enzymes. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation is that the compound can be toxic at high concentrations. Careful handling and use of appropriate safety measures are necessary when working with this compound.
Orientations Futures
There are several future directions for the study of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide. One area of research is the development of new drugs and therapies based on the compound's activity. Another area of research is the study of the compound's effects on other enzymes and physiological processes. Additionally, the compound's potential as a diagnostic tool for certain diseases is an area of interest. Further research is needed to fully understand the potential of this compound.
In conclusion, 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is a valuable tool compound in scientific research. Its ability to inhibit certain enzymes and its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs and therapies. However, careful handling and use of appropriate safety measures are necessary when working with this compound. Further research is needed to fully understand its potential and future directions for its study.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide involves several steps. The first step is the reaction of 3-nitroaniline with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide. The compound can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide has a wide range of scientific research applications. It is commonly used as a tool compound to study the activity of certain enzymes such as PARP-1 and tankyrase. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it is used in the development of new drugs and therapies.
Propriétés
IUPAC Name |
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-11(15)5-8(6-12(13)16)14(19)17-9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJAIRAOIEBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)



![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)


![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)